molecular formula C13H17NO B115721 4-Benzylaminocyclohexanone CAS No. 142009-99-2

4-Benzylaminocyclohexanone

Cat. No. B115721
CAS RN: 142009-99-2
M. Wt: 203.28 g/mol
InChI Key: NMCDGVLRNAILQW-UHFFFAOYSA-N
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Description

4-Benzylaminocyclohexanone (4-BAC) is an organic compound that has been widely studied in recent years due to its unique properties and potential applications. 4-BAC is a cyclic amine that contains a benzene ring and a cyclohexane ring fused together. The compound is colorless and has a melting point of around 126°C. It is soluble in water and most organic solvents, making it a suitable candidate for a variety of laboratory studies. 4-BAC is also known as 4-benzylaminocyclohexanol or 4-BACOH.

Scientific Research Applications

Anticonvulsant Activity

4-Benzylaminocyclohexanone has been investigated for its anticonvulsant properties. Studies evaluating two potent anticonvulsant enaminones, including 4-Benzylaminocyclohexanone, using the amygdala kindling model demonstrated that these compounds were not active against amygdala kindled seizures. This supported the corneal kindled model as a more definitive tool for antielectroshock seizure evaluation. The research aimed to develop safer analogs with minimized toxicity, contributing to the understanding of potential anticonvulsant enaminones (Scott et al., 1993).

Polymerization and Material Science

The compound has applications in the field of polymerization and material science. Research on the synthesis and copolymerization of new cyclic esters, including those derived from cyclohexanone analogs, provides insights into the design of functional materials. These studies contribute to the development of hydrophilic aliphatic polyesters and explore the potential of protected functional groups in polymer chemistry (Trollsås et al., 2000).

Synthesis of Novel Compounds

4-Benzylaminocyclohexanone is also utilized in the synthesis of novel compounds with potential biological applications. For instance, it has been used in the synthesis of new quinoline derivatives, some of which exhibited significant in vitro anticancer activity and in vivo radioprotective effects against γ-irradiation (Ghorab et al., 2008). Additionally, it plays a role in the development of newer tetrahydro-4H-benzo[1,3-e]oxazines and β-acylamino ketone derivatives, with antimicrobial properties and potential pharmacological relevance (El-bayouki et al., 2017).

Organic Chemistry and Synthesis

In organic chemistry, derivatives of 4-Benzylaminocyclohexanone are used in various synthetic processes. The synthesis of 1,3-Thiazine-2,4-dithiones from cyclohexanone derivatives under specific conditions is one such example, demonstrating the compound's utility in organic synthesis (Muraoka et al., 1975). The compound is also involved in the synthesis of 4-Diarylamino-3-iodo-2(5H)-furanones, a type of difunctionalization reaction, highlighting its role in the development of multifunctional biological compounds (Xue et al., 2014).

properties

IUPAC Name

4-(benzylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCDGVLRNAILQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579774
Record name 4-(Benzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylaminocyclohexanone

CAS RN

142009-99-2
Record name 4-(Benzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142009-99-2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 1,4-dioxaspiro[4.5]decan-8-one (10 g, 64.0 mmol) in DCE (200 mL) was added phenylmethanamine (7.34 mL, 67.2 mmol), AcOH (3.67 mL, 64.0 mmol) and sodium triacetoxyborohydride (19.00 g, 90 mmol). The reaction was stirred at RT for 16 hours and then the mixture was diluted with 1N NaOH (100 mL) and DCM (250 mL). The organic layer was collected, dried over sodium sulfate and concentrated under reduced pressure. The residue was suspended in acetone (66.7 mL) and treated with HCl (2N aqueous) (64.0 mL, 128 mmol), and the mixture was stirred at RT for 16 hours. The reaction mixture was concentrated to half its volume and diluted with 1 N aqueous NaOH (100 mL) and DCM (300 mL). The layers were separated, and the organic portion was dried over sodium sulfate and concentrated under reduced pressure to afford a white solid. The solid was purified by silica gel chromatography (5-10% MeOH/DCM) to afford 4-(benzylamino)cyclohexanone (9.1 g, 69.9% yield). MS m/z=204.2 [M+H]. Calc'd for C13H17NO: 203.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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